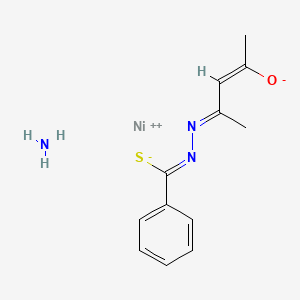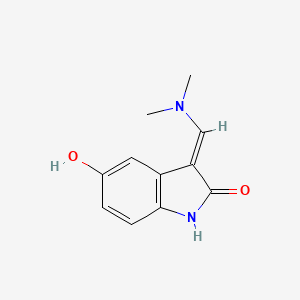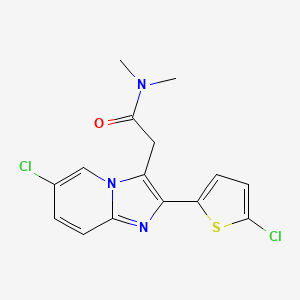
1-Exohydroxychlordene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Exohydroxychlordene is a chemical compound derived from the degradation of heptachlor epoxide, a pesticide. It is known for its less toxic nature compared to its parent compound, heptachlor epoxide . This compound has garnered interest due to its environmental and biological implications.
Méthodes De Préparation
The preparation of 1-Exohydroxychlordene typically involves the microbial degradation of heptachlor epoxide. A mixed culture of soil microorganisms can convert heptachlor epoxide to this compound . This biotransformation process is significant as it reduces the toxicity of the original compound, making it safer for the environment.
Analyse Des Réactions Chimiques
1-Exohydroxychlordene undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Halogenation reactions, where halogens like chlorine or bromine are introduced, are typical examples.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield more hydroxylated derivatives, while reduction could lead to dehalogenated products.
Applications De Recherche Scientifique
1-Exohydroxychlordene has several scientific research applications:
Environmental Chemistry: It is studied for its role in the degradation pathways of pesticides, helping to understand the environmental fate of these chemicals.
Bioremediation: The compound’s formation through microbial degradation highlights its potential in bioremediation strategies to detoxify contaminated soils.
Mécanisme D'action
The mechanism of action of 1-Exohydroxychlordene involves its interaction with various biological pathways. As a degradation product, it is less toxic and less likely to bioaccumulate compared to its parent compound. The molecular targets and pathways involved in its action are primarily related to its reduced toxicity and environmental persistence.
Comparaison Avec Des Composés Similaires
1-Exohydroxychlordene can be compared with other degradation products of chlorinated pesticides:
Heptachlor Epoxide: The parent compound, which is more toxic and persistent in the environment.
Chlordene: Another degradation product with different toxicological profiles.
Aldrin and Dieldrin: Similar chlorinated pesticides with their own degradation pathways and products.
This compound is unique due to its reduced toxicity and potential for use in bioremediation, making it a compound of interest in environmental chemistry and toxicology.
Propriétés
Numéro CAS |
5566-31-4 |
|---|---|
Formule moléculaire |
C10H6Cl6O |
Poids moléculaire |
354.9 g/mol |
Nom IUPAC |
(1R,2S,3R,6S,7S)-1,7,8,9,10,10-hexachlorotricyclo[5.2.1.02,6]deca-4,8-dien-3-ol |
InChI |
InChI=1S/C10H6Cl6O/c11-6-7(12)9(14)5-3(1-2-4(5)17)8(6,13)10(9,15)16/h1-5,17H/t3-,4+,5-,8-,9+/m0/s1 |
Clé InChI |
YQWCIPIEEBVRNY-LCOJHDNXSA-N |
SMILES isomérique |
C1=C[C@H]([C@@H]2[C@H]1[C@@]3(C(=C([C@]2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
SMILES canonique |
C1=CC(C2C1C3(C(=C(C2(C3(Cl)Cl)Cl)Cl)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


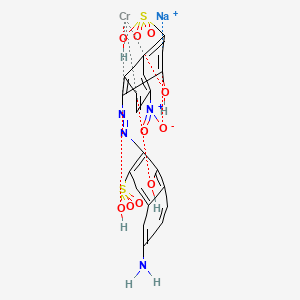

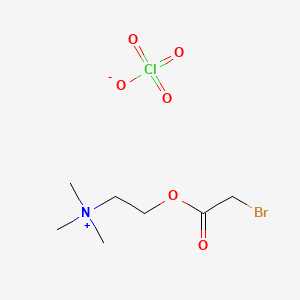
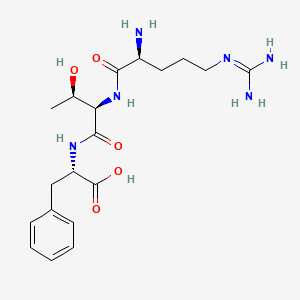

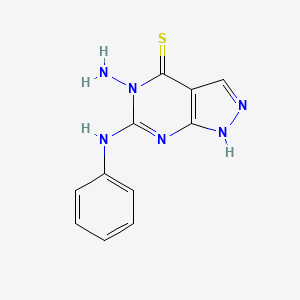
![5-[[4'-[(2-Amino-8-hydroxy-6-sulfonaphthalen-1-YL)azo]-3,3'-dimethyl[1,1'-biphenyl]-4-YL]azo]salicylic acid](/img/structure/B12730310.png)
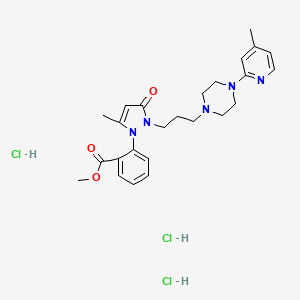


![[(4E,6E,10E)-14,20,22-trihydroxy-13,17-dimethoxy-4,8,10,12,16-pentamethyl-3-oxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18(22),19-hexaen-9-yl] carbamate](/img/structure/B12730349.png)
